molecular formula C10H15N3S B14926163 1-(5-Methylpyridin-2-yl)-3-propan-2-ylthiourea

1-(5-Methylpyridin-2-yl)-3-propan-2-ylthiourea

Cat. No.: B14926163
M. Wt: 209.31 g/mol
InChI Key: VWZDFTXOLLVKQC-UHFFFAOYSA-N
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Description

N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA is a thiourea derivative characterized by the presence of an isopropyl group and a 5-methyl-2-pyridyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA typically involves the reaction of isopropylamine with 5-methyl-2-pyridyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The isopropyl or pyridyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The isopropyl and pyridyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-Phenyl-N’-(2-pyridyl)thiourea
  • N-Methyl-N’-(2-pyridyl)thiourea
  • N-Ethyl-N’-(2-pyridyl)thiourea

Comparison: N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This compound may exhibit different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)-3-propan-2-ylthiourea

InChI

InChI=1S/C10H15N3S/c1-7(2)12-10(14)13-9-5-4-8(3)6-11-9/h4-7H,1-3H3,(H2,11,12,13,14)

InChI Key

VWZDFTXOLLVKQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(C)C

Origin of Product

United States

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